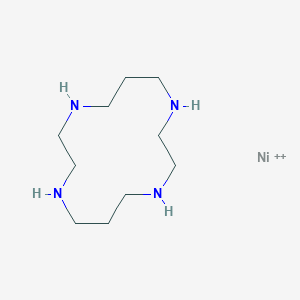

(1,4,8,11-Tetraazacyclotetradecane)nickel(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,4,8,11-tetraazacyclotetradecane)nickel(2+) is a coronate and a nickel coordination entity. It contains a 1,4,8,11-tetraazacyclotetradecane.

Applications De Recherche Scientifique

Application in Non-Aqueous Flow Batteries

(1,4,8,11-Tetraazacyclotetradecane)nickel(2+) has been examined for its potential use in non-aqueous flow batteries. It serves as a single redox couple, offering a cell voltage of 2.55 V and demonstrating stable cycle performance (Kim et al., 2015).

Coordination Chemistry

Nickel(2+) complexes with this ligand have been isolated, displaying octahedral Ni coordination and interesting electrochemical and absorption properties. The ligand's folding and binding characteristics are significant (Batsanov et al., 2001).

Electrochemical Reduction Enhancements

Substituting nitrogen atoms in this ligand with sulfur atoms has resulted in enhanced electrochemical reduction potentials for proton and CO2, offering insights into sulfur-based ligand platforms in biological reductions (Gerschel et al., 2019).

Development of New Macrocylic Compounds

Research has focused on creating new macrocyclic compounds using this ligand, exploring their properties, and examining their complexation with metals like nickel and copper, revealing unique coordination geometries and bonding characteristics (Kang et al., 2000).

Crystal Structure Analysis

Studies on crystal structures of nickel complexes with modified versions of this ligand have been conducted, providing insights into their coordination geometries and potential applications in catalysis and material sciences (Kong et al., 2004).

Investigation in Catalytic and Antimicrobial Studies

N-benzoylated derivatives of this ligand and their nickel and copper complexes have been characterized for their spectral, magnetic, electrochemical properties, and their potential in catalytic and antimicrobial applications (Nirmala et al., 2010).

Diverse Coordination Compounds

Nickel(II) complexes with various modified versions of this ligand have been synthesized, showing a range of coordination modes and potential applications in fields like coordination chemistry and materials science (Cook et al., 2003).

Polymer Assembly Applications

This ligand has been used to assemble two-dimensional coordination polymers, demonstrating its utility in constructing novel materials with potential applications in catalysis, separation, and sensor technologies (Gavrish et al., 2020).

Synthesis and Structure Elucidation

Research has focused on synthesizing and elucidating the structures of nickel complexes with this ligand, providing valuable information about their chemical and physical properties (Curtis et al., 2009).

Exploration of Coordination Properties

The ligand has been modified and studied for its coordination properties with metals like copper and nickel, contributing to a deeper understanding of metal-ligand interactions and coordination chemistry (Kang et al., 2000).

Study of Isomerism in Nickel(II) Complexes

Investigations into the isomerism of nickel(II) complexes with modified versions of this ligand have been conducted, advancing our knowledge of structural chemistry and isomerism in coordination compounds (Kotek et al., 2001).

Electrochemical Studies

Electrochemical studies on the complexes of this ligand with nickel have been conducted, exploring their potential in applications like sensors, catalysis, and energy storage (Ghachtouli et al., 2006).

Magnetic Properties Analysis

Research on the magnetic properties of nickel(II) complexes with this ligand has contributed to the understanding of magnetic interactions in coordination compounds, useful in fields like magnetic materials and molecular electronics (Tang et al., 2002).

Water Oxidation Catalysis

The nickel complex of this ligand has been found effective in catalyzing water oxidation in neutral aqueous solutions, highlighting its potential in sustainable energy applications like water splitting (Zhang et al., 2019).

Coordination Properties with Methylphosphonic Acid

The ligand, when modified with methylphosphonic acid, has been studied for its complexing properties, contributing to the development of new coordination compounds with potential applications in catalysis and materials science (Havlíčková et al., 2008).

Model Studies of Methyl Coenzyme M Reductase

Model studies using this ligand with nickel complexes have provided insights into the active site of methyl coenzyme M reductase, advancing our understanding of biological processes and enzyme catalysis (Nishigaki et al., 2012).

Heterobinuclear Copper(II)–Nickel(II) Complex Synthesis

The synthesis and characterization of heterobinuclear copper(II)–nickel(II) complexes of this ligand have been explored, revealing new insights into the design of binuclear coordination compounds (Tang et al., 2002).

Solvation Effects on Oxidation Kinetics

Studies on the kinetics of oxidation of nickel(II) dioxocyclam by peroxodisulfate in various solvents have provided information on solvation effects, contributing to the field of reaction kinetics and solvent interactions (Haines & Baldwin, 2002).

Magnetic Exchange Interaction Studies

Investigations into the magnetic exchange interactions between paramagnetic transition metal ions and radical ligands in nickel(II)-tetraazamacrocycle complexes have advanced our understanding of magnetic properties in coordination chemistry (Bencini et al., 2003).

Structural Analysis of Ni(II) Complexes

Structural analysis of Ni(II) complexes with a cyclam-methylimidazole ligand has provided insights into isomerism and coordination geometries, relevant in fields like supramolecular chemistry and materials science (De Candia et al., 2012).

Propriétés

Formule moléculaire |

C10H24N4Ni+2 |

|---|---|

Poids moléculaire |

259.02 g/mol |

Nom IUPAC |

nickel(2+);1,4,8,11-tetrazacyclotetradecane |

InChI |

InChI=1S/C10H24N4.Ni/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2;/q;+2 |

Clé InChI |

QXILFUTWEUDEBZ-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCNCCCNCCNC1.[Ni+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)

![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)

![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)